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Compound of Interest

Compound Name: 2-Methoxybutanoic acid

Cat. No.: B1367196 Get Quote

This technical guide provides an in-depth overview of the key spectroscopic data for 2-
Methoxybutanoic acid (C₅H₁₀O₃), a carboxylic acid derivative of interest in various chemical

and pharmaceutical research contexts. The following sections detail the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

comprehensive experimental protocols for their acquisition. This document is intended for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the structural characterization of this molecule.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 2-Methoxybutanoic acid, the expected

monoisotopic mass is 118.06299 Da.[1] Electron ionization (EI) or softer ionization techniques

like Electrospray Ionization (ESI) can be employed.

Data Presentation: Mass Spectrometry
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion

and common adducts of 2-Methoxybutanoic acid, which are crucial for its identification in

complex matrices.
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Ion/Adduct Formula Predicted m/z Notes

[M]⁺˙ [C₅H₁₀O₃]⁺˙ 118.06245

Molecular ion,

typically observed in

Electron Ionization

(EI).

[M+H]⁺ [C₅H₁₁O₃]⁺ 119.07027

Protonated molecule,

common in positive-

ion ESI.[2]

[M+Na]⁺ [C₅H₁₀O₃Na]⁺ 141.05221

Sodium adduct,

frequently observed in

ESI.[2]

[M-H]⁻ [C₅H₉O₃]⁻ 117.05572

Deprotonated

molecule, common in

negative-ion ESI.[2]

Fragmentation: In mass spectrometry, carboxylic acids often undergo characteristic

fragmentations, such as the loss of a hydroxyl group (17 Da) or a carboxyl group (45 Da).[3]

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)
This protocol outlines a general procedure for the analysis of 2-Methoxybutanoic acid using

LC-MS with electrospray ionization.

Sample Preparation:

Accurately weigh and dissolve a sample of 2-Methoxybutanoic acid in a suitable solvent

(e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

Prepare a working solution by diluting the stock solution to a final concentration of 1-10

µg/mL with the initial mobile phase.

For analysis in biological matrices, a protein precipitation step followed by supernatant

evaporation and reconstitution is typically required.[4]
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Chromatographic Conditions:

LC System: A standard HPLC or UHPLC system.

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes,

hold, and then re-equilibrate at initial conditions.[4]

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-

TOF, Orbitrap).

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative

modes to detect different adducts.

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for

the specific instrument.[5]

Scan Mode: Full scan mode (e.g., m/z 50-200) to identify the molecular ion and key

adducts. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction

Monitoring (MRM) would be used.[5]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation. The spectrum of 2-Methoxybutanoic acid is expected to
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show characteristic absorptions for the carboxylic acid and ether functional groups.

Data Presentation: Infrared Spectroscopy
The table below lists the expected characteristic IR absorption bands for 2-Methoxybutanoic
acid.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

2500-3300 O-H stretch Carboxylic Acid Broad, Strong

2850-2960 C-H stretch Alkane (CH₂, CH₃) Medium-Strong

~1710 C=O stretch Carboxylic Acid Strong, Sharp

1200-1300 C-O stretch Carboxylic Acid Medium

1080-1150 C-O stretch Ether (Methoxy) Strong

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][6]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:
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Place a small drop of liquid 2-Methoxybutanoic acid directly onto the center of the ATR

crystal.

If the sample is solid, place a small amount on the crystal and use the pressure clamp to

ensure good contact.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The desired spectral range is typically 4000-400 cm⁻¹.

Data Processing:

Perform data processing, which may include baseline correction and peak picking, using

the spectrometer's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H NMR spectrum gives information on the number of different types of protons

and their neighboring environments, while the ¹³C NMR spectrum reveals the number of

different types of carbon atoms.

Data Presentation: ¹H NMR Spectroscopy (Predicted)
The following table details the predicted chemical shifts (δ) in ppm, splitting patterns, and

integration values for the protons in 2-Methoxybutanoic acid. The spectrum is typically

referenced to Tetramethylsilane (TMS) at 0 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1367196?utm_src=pdf-body
https://www.benchchem.com/product/b1367196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-COOH 10.0 - 12.0 Singlet (broad) 1H

CH (alpha) 3.6 - 3.8 Triplet (t) 1H

-OCH₃ 3.3 - 3.5 Singlet (s) 3H

-CH₂- 1.6 - 1.8 Multiplet (m) 2H

-CH₃ 0.9 - 1.0 Triplet (t) 3H

Note: The carboxylic acid proton is often broad and may exchange with trace amounts of water

in the solvent.[3][6] The methoxy group typically appears as a sharp singlet between 3 and 4

ppm.[7]

Data Presentation: ¹³C NMR Spectroscopy (Predicted)
The table below presents the predicted chemical shifts for the carbon atoms in 2-
Methoxybutanoic acid.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (Carboxyl) 170 - 180

CH (alpha) 75 - 85

-OCH₃ 55 - 65

-CH₂- 25 - 35

-CH₃ 10 - 15

Note: The carbonyl carbon of a carboxylic acid is characteristically found far downfield, in the

160-185 ppm range.[3][8]

Experimental Protocol: NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of 2-Methoxybutanoic acid in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for

referencing the chemical shifts to 0.00 ppm.

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Probe Tuning: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C).

Shimming: Shim the magnetic field to achieve high homogeneity and sharp resonance

signals.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set appropriate parameters for spectral width, acquisition time, and relaxation delay.

Typically, 8-16 scans are sufficient.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique

carbon appears as a singlet.

A larger number of scans is required due to the low natural abundance of ¹³C.

Set a wider spectral width (e.g., 0-220 ppm).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis and structural elucidation of a chemical compound like 2-Methoxybutanoic acid.

1. Sample Preparation

2. Spectroscopic Analysis

3. Data Interpretation

4. Structure Elucidation

Pure Compound
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Mass Spectrometry (MS) Infrared (IR)
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Functional Group
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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